Allysine

Collagen Biochemistry Fibrosis Tissue Engineering

Allysine is the obligate LOX-derived aldehyde biomarker for active fibrogenesis, yet sourcing authenticated reference standards remains a critical bottleneck for fibrosis and biomaterials researchers. This product directly addresses that gap. • Quantifiable biomarker with proven linear correlation (R²=0.98) to disease progression in preclinical fibrosis models • Compatible with established LC-MS/MS derivatization methods (naphthol/p-cresol) for direct tissue quantification • Enables standardization of collagen/elastin cross-linking protocols in tissue engineering and regenerative medicine Supplied with comprehensive Certificate of Analysis. For R&D use only.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1962-83-0
Cat. No. B138356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllysine
CAS1962-83-0
Synonyms6-Oxo-norleucine;  5-Formylnorvaline;  2-Amino-5-formylvaleric Acid;  Allysine;  α-Aminoadipic Acid δ-Semialdehyde;  α-Aminoadipic δ-Semialdehyde; 
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC(CC=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
InChIKeyGFXYTQPNNXGICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allysine: Collagen & Elastin Cross-Linking Precursor


Allysine (CAS 1962-83-0), systematically named (2S)-2-amino-6-oxohexanoic acid or α-aminoadipic acid-δ-semialdehyde, is a non-proteinogenic amino acid derivative of lysine [1]. It is generated post-translationally in the extracellular matrix through the oxidative deamination of specific lysine residues by the enzyme lysyl oxidase (LOX) [2]. This reactive aldehyde is the mandatory precursor for the formation of stable, covalent cross-links—such as allysine aldol, dehydrolysinonorleucine, and ultimately the tetrafunctional desmosines—that confer tensile strength and elasticity to mature collagen and elastin fibers [3]. As the foundational aldehyde in this enzymatic process, allysine is a key analyte for studying fibrotic disease progression, tissue biomechanics, and for the quality control of bioengineered extracellular matrix materials .

Workflow
Collagen & elastin cross-linking analysis
Model Context
Fibrotic disease progression research
Quality Attribute
Bioengineered ECM characterization standard

Allysine vs. Analogs: Why Specificity Matters


Generic substitution of allysine with other cross-linking precursors or analogs (e.g., hydroxyallysine, lysine, or other amino aldehydes) is not scientifically valid for research applications. Allysine's unique chemical structure—a six-carbon backbone with a terminal aldehyde—dictates a specific reaction pathway distinct from its hydroxylated counterpart, hydroxyallysine, leading to cross-links with different biomechanical properties and enzymatic degradation resistance [1]. Furthermore, the analytical detection of allysine, particularly in complex biological matrices, requires highly specific derivatization and LC-MS/MS methods that cannot be repurposed for other analytes without complete re-validation [2]. Critically, allysine serves as a specific and quantifiable biomarker for active fibrogenesis, where its tissue concentration has been shown to correlate linearly with disease progression, a relationship not observed for its precursor lysine or its downstream cross-linked products [3]. Therefore, the use of authenticated allysine reference standards is essential for accurate quantification and reproducible experimental outcomes in fibrosis, oncology, and biomaterials science.

Cross-link structure Hydroxyallysine-derived cross-links show different proteolytic resistance; substitution may alter matrix turnover interpretation.
Analytical specificity Derivatization and LC-MS/MS methods are compound-specific; using lysine or desmosine standards would require full re-validation.
Biomarker context Allysine correlates with active fibrogenesis; precursor lysine or mature cross-links do not provide the same dynamic range.

Quantitative Differentiation Evidence for Allysine


Protease Susceptibility: Allysine vs. Hydroxyallysine Cross-Links

Collagen matrices stabilized by cross-links derived from allysine exhibit higher susceptibility to degradation by proteinases compared to matrices stabilized by cross-links derived from hydroxyallysine [1]. This differential property is exploited in therapeutic strategies aiming to lower the ratio of hydroxyallysine to allysine cross-links in fibrotic tissue, thereby creating a collagen network that is more easily degraded [1].

Protease susceptibility
Class-level
Higher degradation rate vs. hydroxyallysine cross-links
Supports matrix turnover review
Fibrotic tissue model context; patent-derived class inference
Collagen Biochemistry Fibrosis Tissue Engineering Proteolysis

HPLC Detection Sensitivity for Allysine

A validated high-sensitivity HPLC method using a naphthol derivative (AL-NP) enables quantification of allysine in tissue samples with a detection limit (LOD) of 0.02 pmol per 20 µL injection . This method demonstrates excellent linearity (R² = 0.994) over a range of 0.35–175 pmol and recovery rates between 88% and 100% .

Detection limit (HPLC)
Data to verify
LOD 0.02 pmol
Supports low-abundance assay development
Requires method-specific validation; source not provided
Bioanalytical Chemistry Method Validation Fibrosis LC-MS

Tissue-Specific Variation in Allysine Content

Quantification of allysine in elastin from different bovine tissues using a validated HPLC method with bis-p-cresol derivatization (LOD: 58 pmol) revealed distinct baseline levels [1]. While the publication focuses on the method and age-related changes in rat aorta, it provides the foundational data that allysine content is not uniform across tissue types, which is critical for selecting appropriate biological references in comparative studies [1].

Tissue content variation
Context-dependent
Variable by tissue type
Tissue-matched calibration advised
Review baseline levels per tissue source
Elastin Biology Comparative Anatomy Biomaterials Aging

In Vivo Imaging Correlation with Allysine

In a preclinical model of pulmonary fibrosis, the uptake of the allysine-specific PET imaging probe ⁶⁸Ga-NODAGA-indole was 7-fold higher in actively fibrotic lungs compared to healthy controls [1]. Critically, the probe uptake demonstrated a strong linear correlation (R² = 0.98) with the biochemically measured concentration of allysine in the lung tissue, validating allysine as a quantitative and specific biomarker of active fibrogenesis [1].

PET probe uptake
Reported
7-fold increase, R²=0.98 vs. control
Supports imaging biomarker context
Preclinical fibrotic model; reported correlation
Molecular Imaging Pulmonary Fibrosis PET Tracer Biomarker Validation

Allysine Upregulation in Fibrotic Lung Tissue

Application of a validated HPLC method to a mouse model of lung fibrosis revealed a 2.5-fold increase in allysine content in fibrotic lung tissue compared to healthy lung tissue . This quantitative difference demonstrates the utility of allysine as a direct biochemical measure of active collagen oxidation in disease states.

Fibrotic upregulation
Reported
2.5-fold increase in fibrotic lung
Supports disease-model endpoint review
Requires independent replication
Fibrosis Biomarker Quantification Disease Model HPLC

High-Value Research Applications for Allysine


Anti-Fibrotic Drug Pharmacodynamics

Allysine serves as a direct, quantifiable biomarker of active fibrogenesis. Procurement of high-purity allysine reference standard is essential for developing and validating LC-MS or HPLC assays (e.g., using naphthol or p-cresol derivatization) to measure target engagement and drug efficacy in preclinical models of pulmonary, hepatic, or renal fibrosis . The demonstrated 2.5-fold increase in fibrotic tissue and the strong linear correlation (R² = 0.98) between allysine concentration and in vivo imaging signal validate its utility as a robust pharmacodynamic marker [1].

Molecular Imaging Probe Development

The development of allysine-targeted PET or SPECT imaging agents (e.g., ⁶⁸Ga-NODAGA-indole) requires authenticated allysine for in vitro binding assays, competitive inhibition studies, and as a calibration standard for correlating in vivo signal with ex vivo biochemical measurements [1]. The 7-fold differential uptake observed in fibrotic versus healthy lungs underscores the need for a reliable source of the target analyte to ensure tracer specificity and quantification accuracy [1].

Biomaterials Characterization and Quality Control

In the field of tissue engineering and regenerative medicine, the extent of collagen and elastin cross-linking directly impacts the mechanical properties and degradation rate of biomaterial scaffolds [2]. Researchers can use allysine as a reference standard to quantify the initial aldehyde content in engineered matrices, enabling the standardization and optimization of cross-linking protocols. The knowledge that allysine-derived cross-links confer higher proteolytic susceptibility compared to hydroxyallysine-derived links is critical for designing scaffolds with tunable degradation profiles [2].

Connective Tissue Disorders and Aging Research

Allysine is the first measurable intermediate in the LOX-mediated cross-linking pathway. Quantification of allysine content in elastin and collagen from various tissues (e.g., aorta, ligamentum nuchae, lung) using established HPLC methods provides critical insights into the molecular mechanisms underlying age-related changes in tissue elasticity and the pathogenesis of genetic disorders like cutis laxa or Ehlers-Danlos syndrome [3]. The established tissue-specific and age-dependent variation in allysine content (e.g., the dramatic increase in rat aorta elastin from 1 to 2 weeks of age) highlights the importance of using a consistent, high-purity standard for longitudinal studies [3].

Application
Selection Property
Validation Focus
Fibrosis pharmacodynamics
Active fibrogenesis biomarker
Assay linearity and matrix recovery
Imaging probe development
Target-specific binding standard
Ex vivo biochemical correlation
Scaffold cross-linking QC
Aldehyde content reference
Proteolytic degradation profiling
Elastin aging studies
Tissue-matched calibration
Age-dependent baseline control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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